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Compound of Interest

2-(4-bromophenyl)-N,N-
Compound Name:
dimethylacetamide

cat. No.: B1335376

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-(4-bromophenyl)-
N,N-dimethylacetamide against key structural analogues. By examining the spectral
characteristics of N-(4-bromophenyl)acetamide and N,N-dimethylacetamide, we can confidently
predict and validate the structure of the target compound. This document is intended to serve
as a valuable resource for researchers in confirming the synthesis and purity of 2-(4-
bromophenyl)-N,N-dimethylacetamide.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 2-(4-
bromophenyl)-N,N-dimethylacetamide and its structural analogues. These values are crucial
for confirming the identity and purity of the synthesized compound.

Table 1: *H NMR Chemical Shifts (8, ppm) in CDCls
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Table 2: 13C NMR Chemical Shifts (o, ppm) in CDCls
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Table 3: Mass Spectrometry (m/z)

Compound Molecular lon [M]*+

Key Fragments

2-(4-bromophenyl)-N,N-

_ _ . 241/243 (due to Br isotopes)
dimethylacetamide (Predicted)

171/173 [M-N(CHs)2]*, 86
[CH2CON(CH3)2]*, 72

[CON(CHs)2]*
N-(4- 171/173 [M-COCHzz]*, 132 [M-
. 213/215
bromophenyl)acetamide[5] Br-COCHs]*, 43 [COCHs]*
N,N-dimethylacetamide[6] 87 72 [M-CHs]*, 44 [CONCHz]*

Table 4: Infrared (IR) Spectroscopy (cm~1)
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Cc=0
N-H Bend Aromatic C-Br
Compound Stretch ] C-N Stretch
. (Amide 1) C=C Stretch Stretch
(Amide 1)

2-(4-
bromophenyl)
_N,N_
) ~1650 - ~1260 ~1600, ~1490 ~600-500
dimethylaceta
mide
(Predicted)

N-(4-
bromophenyl)

_ ~1665 ~1540 ~1320 ~1590, ~1485 ~520
acetamide[7]

[8]

N,N-
dimethylaceta ~1647 - ~1265
mide[9]

Comparative Analysis

The structure of 2-(4-bromophenyl)-N,N-dimethylacetamide can be validated by comparing
its spectroscopic data with that of its constituent fragments and analogues.

e 1H NMR: The presence of a singlet around 3.60 ppm corresponding to the methylene protons
and a singlet around 2.95 ppm for the two N-methyl groups will be characteristic. The
aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene
ring, distinguishing it from the more complex multiplet of N-(4-bromophenyl)acetamide.

e 13C NMR: The key signals for validation will be the methylene carbon at approximately 42
ppm and the two N-methyl carbons around 35-37 ppm. The carbonyl signal should be in the
typical amide region (~170 ppm).

e Mass Spectrometry: The presence of two molecular ion peaks with a 1:1 ratio at m/z 241 and
243, characteristic of the bromine isotopes, is a strong indicator of the compound's identity.
Fragmentation patterns will help confirm the different parts of the molecule.
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» IR Spectroscopy: A strong absorption band around 1650 cm~* will indicate the presence of
the tertiary amide carbonyl group. The absence of the N-H bending peak (around 1540 cm~1)
seen in N-(4-bromophenyl)acetamide is a critical piece of evidence for the N,N-disubstituted

structure.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of 2-(4-
bromophenyl)-N,N-dimethylacetamide.

Synthesis & Purification

Synthesize 2-(4-bromophenyl)-N,N-dimethylacetamide

Y
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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